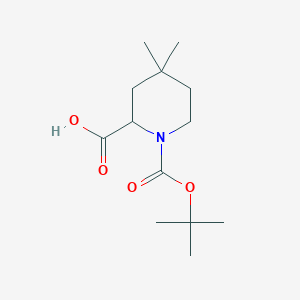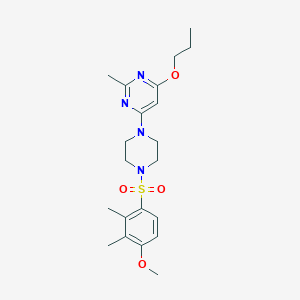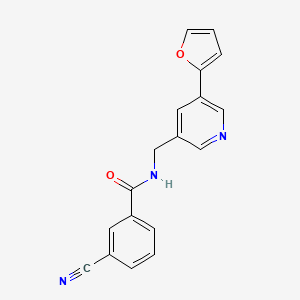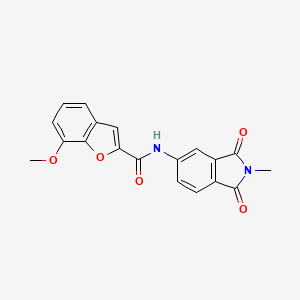
1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with a Boc group involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A study has reported the synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Molecular Structure Analysis
The molecular structure of compounds with a Boc group involves a carbonyl group attached to a tert-butyl group . The Boc group can be added to amines, resulting in a structure where the Boc group is attached to the nitrogen atom of the amine .
Chemical Reactions Analysis
The Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A study has reported the use of a distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation in the Boc-AAILs without the addition of a base .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a Boc group can vary. For example, Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid has been utilized in various chemical synthesis and modification processes. Leban and Colson (1996) describe the dimerization of tert-Butyloxycarbonyl-protected N-carboxanhydrides of amino acids to form pyrrolidine analogs, useful in the development of peptides and peptide analogs (Leban & Colson, 1996). Similarly, Kumar et al. (2009) synthesized functionalized amino acid derivatives, including 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, for potential use in designing anticancer agents (Kumar et al., 2009).
Chiral Auxiliary in Synthesis
The compound has been used as a chiral auxiliary in synthetic chemistry. Studer, Hintermann, and Seebach (1995) discuss its application in the synthesis of enantiomerically pure compounds, highlighting its role in dipeptide synthesis and transformations in various stereoselective processes (Studer, Hintermann, & Seebach, 1995).
Tert-Butoxycarbonylation Reagent
Saito, Ouchi, and Takahata (2006) explored its use as a tert-butoxycarbonylation reagent, particularly for acidic proton-containing substrates like phenols and aromatic amines. This process is notable for its high yield and chemoselectivity under mild conditions (Saito, Ouchi, & Takahata, 2006).
Pharmaceutical and Medicinal Applications
The derivative's potential in pharmaceutical research is evidenced by the work of Chevallet et al. (1993), who demonstrated its utility in synthesizing a variety of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives, potentially valuable in the development of pharmaceutical compounds (Chevallet, Garrouste, Malawska, & Martínez, 1993).
Wirkmechanismus
The mechanism of action for the addition of the Boc group to amines involves the nucleophilic attack of the amine on a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . The tert-butyl carbonate then picks up the proton from the protonated amine .
Zukünftige Richtungen
Future directions for the use of “1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid” could involve its use in the synthesis of dipeptides . The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This suggests that Boc-protected compounds could have potential applications in peptide synthesis .
Eigenschaften
IUPAC Name |
4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-13(4,5)8-9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPAWYSOGSZUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid | |
CAS RN |
155302-06-0 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide](/img/structure/B2668581.png)
![1-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2668583.png)




![2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane](/img/structure/B2668591.png)

![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2668593.png)



